molecular formula C13H17NO4S B2589268 (4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448050-82-5

(4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2589268
CAS RN: 1448050-82-5
M. Wt: 283.34
InChI Key: XHDCWYQZLMYLKE-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a synthetic compound . It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . These derivatives have exhibited notable bioactivity .


Synthesis Analysis

The synthesis of similar compounds involves reactions between different cyclic or acyclic precursors . The mixture is stirred at a certain temperature until the reaction is completed. Then, it is diluted with brine and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal system with space group P21/c. The unit cell parameters are: a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)°, and V = 1079.87(6) Å3 .

Scientific Research Applications

Synthesis Approaches and Anti-Estrogenic Activity

The synthesis of compounds related to (4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has been explored through methods involving acylation, Grignard reactions, and regioselective demethylation processes. Notably, certain derivatives have demonstrated potent antiestrogenic activities, which were identified through both in vivo and in vitro methods, highlighting a significant application in the research of estrogen receptor modulators (Jones et al., 1979).

Crystal and Molecular Structure Analysis

The structural elucidation of analogs, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, via X-ray diffraction (XRD) studies, provides insights into their molecular conformation and intermolecular interactions. This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Mechanistic Studies

Reactivity and Mechanistic Insights

Explorations into the reactivity of related compounds have led to discoveries in methoxycarbonylation processes and oxidative dehydrogenation mechanisms. These studies not only advance our understanding of chemical reactivity but also open avenues for developing novel synthetic methodologies (Yamamoto, 2010); (Pearson & Waymouth, 2009).

Applications in Material Science and Drug Design

Advanced Material Development

The synthesis and characterization of (4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone and its analogs contribute to the field of material science, particularly in the development of boric acid ester intermediates. These compounds have been studied using density functional theory (DFT) to analyze their molecular electrostatic potential and other physicochemical properties, which are essential for the design of functional materials (Huang et al., 2021).

Future Directions

Pyrrolidine derivatives, such as “(4-Methoxyphenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone”, have potential for the treatment of human diseases . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(4-methoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-11-5-3-10(4-6-11)13(15)14-8-7-12(9-14)19(2,16)17/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDCWYQZLMYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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